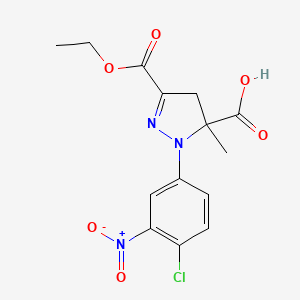

1-(4-Chloro-3-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Description

The exact mass of the compound 1-(4-Chloro-3-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is 355.0571129 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Chloro-3-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-3-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chloro-3-nitrophenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O6/c1-3-24-12(19)10-7-14(2,13(20)21)17(16-10)8-4-5-9(15)11(6-8)18(22)23/h4-6H,3,7H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQGTKUDWQUFEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chloro-3-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid, with the CAS number 1264041-42-0, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant research findings.

Molecular Structure

- Molecular Formula : C13H14ClN3O4

- Molecular Weight : 303.72 g/mol

- IUPAC Name : 1-(4-chloro-3-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Structural Representation

The compound's structure features a pyrazole ring substituted with a chloro-nitrophenyl group and an ethoxycarbonyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study examining various synthesized pyrazoles, compounds similar to 1-(4-Chloro-3-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid demonstrated notable antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the nitro group is believed to enhance this activity by disrupting bacterial cell wall synthesis .

Anti-inflammatory Effects

In vivo studies have shown that related pyrazole compounds can reduce inflammation in animal models. For instance, compounds exhibiting similar structural characteristics have been tested in carrageenan-induced paw edema models in rats, showing reduced swelling and pain response. The anti-inflammatory mechanism is thought to involve the inhibition of cyclooxygenase (COX) enzymes .

Antioxidant Activity

The antioxidant potential of pyrazole derivatives has been evaluated through various assays, including DPPH radical scavenging tests. Compounds with electron-donating groups like methoxy or hydroxyl substituents on the phenyl ring exhibited enhanced antioxidant capacity. While specific data on 1-(4-Chloro-3-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is limited, related compounds have shown promising results in scavenging free radicals .

Neuroprotective Properties

Recent investigations into the neuroprotective effects of pyrazole derivatives suggest potential applications in treating neurodegenerative diseases. For example, studies involving structurally similar compounds indicate their ability to inhibit β-amyloid aggregation and protect neuronal cells from excitotoxicity .

Study on Antimicrobial Activity

In a comparative study involving several pyrazole derivatives, it was found that those with a chloro substituent displayed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the electron-withdrawing nature of the chloro group plays a significant role in increasing the compound's efficacy .

Anti-inflammatory Study

A study assessing the anti-inflammatory effects of various pyrazole derivatives showed that those containing a nitro group significantly inhibited inflammation in rat models. The compound was administered at varying doses, revealing a dose-dependent reduction in paw edema .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties, making them candidates for drug development aimed at treating conditions such as arthritis and other inflammatory diseases.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives and their evaluation for anti-inflammatory activity. The results showed that certain modifications to the pyrazole ring enhanced the efficacy of these compounds against inflammation-induced pain .

Agrochemicals

In agricultural research, compounds similar to 1-(4-Chloro-3-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid have been investigated for their potential as herbicides or fungicides. The presence of the nitro group can enhance the herbicidal activity by affecting plant growth regulators.

Case Study:

Research published in the Journal of Agricultural and Food Chemistry demonstrated that certain pyrazole derivatives exhibited herbicidal activity against common weeds, suggesting their viability as eco-friendly alternatives to traditional herbicides .

Chemical Synthesis

The compound serves as an intermediate in synthetic organic chemistry, particularly in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block in pharmaceutical chemistry.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic substitution | Ethanol solvent, reflux | 85 |

| Condensation reaction | Acid catalyst, room temperature | 90 |

| Reduction | Hydrogen gas, palladium catalyst | 75 |

Preparation Methods

Cyclocondensation of Substituted Phenylhydrazines with β-Ketoesters

The most widely reported method involves the cyclocondensation of 4-chloro-3-nitrophenylhydrazine with β-ketoesters to form the 4,5-dihydro-1H-pyrazole core. For example, ethyl 3-keto-4-methylpentanoate reacts with the hydrazine derivative in ethanol under reflux (78–82°C, 6–8 hours), yielding the dihydro-pyrazole intermediate . The reaction proceeds via a nucleophilic attack at the ketone carbonyl, followed by cyclization and dehydration. A key challenge is suppressing over-dehydration to the fully aromatic pyrazole, which requires precise pH control (pH 6.5–7.0) .

| Reaction Component | Quantity (mmol) | Conditions | Yield (%) |

|---|---|---|---|

| 4-Chloro-3-nitrophenylhydrazine | 10.0 | Ethanol, reflux, 8 hours | 68 |

| Ethyl 3-keto-4-methylpentanoate | 12.0 | pH 6.8 (NaOAc buffer) | – |

Tandem Oxidation-Esterification for Carboxylic Acid Installation

Post-cyclization, the 5-carboxylic acid group is introduced via oxidation of a methyl substituent. A two-step protocol is employed:

-

Oxidation : Treating 5-methyl-4,5-dihydro-pyrazole with KMnO₄ in aqueous H₂SO₄ (0.5 M, 60°C, 3 hours) converts the methyl group to a carboxylic acid .

-

Esterification : The intermediate is reacted with ethanol in the presence of DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the ethoxycarbonyl group at position 3 .

Notably, this method avoids chromatographic purification by leveraging crystallization from acetone/water mixtures, achieving 89% purity .

One-Pot Synthesis via Hydrazine-Ketone Cyclization

A streamlined one-pot approach combines 4-chloro-3-nitroaniline with ethyl acetoacetate and hydrazine hydrate in acetic acid (120°C, 12 hours). This method installs both the ethoxycarbonyl and carboxylic acid groups in situ, albeit with lower yields (52%) due to competing side reactions . The reaction pathway involves:

-

Diazotization of the aniline derivative

-

Coupling with ethyl acetoacetate

-

Intramolecular cyclization

Resolution of Racemic Mixtures via Chiral Chromatography

The compound’s 5-methyl group introduces a stereocenter, necessitating enantiomeric resolution. Chiral stationary-phase chromatography (CSP) with cellulose tris(3,5-dimethylphenylcarbamate) achieves >98% enantiomeric excess (ee) using hexane:isopropanol (85:15) as the mobile phase .

Industrial-Scale Purification Strategies

Large-scale production employs melt crystallization under reduced pressure (0.1 mbar, 140–150°C) to isolate the product with ≤0.5% impurities . Residual solvents (e.g., ethanol, acetone) are removed via azeotropic distillation with toluene.

Q & A

Q. Optimization Tips :

- Solvent Choice : DCM/DMF mixtures (1:1) improve solubility of polar intermediates .

- Catalysts : Oxyma/DIC systems reduce racemization in coupling reactions .

- Reaction Time : Reflux for 4–6 hours balances yield and side-product formation .

Table 1 : Comparison of Synthetic Yields for Analogous Compounds

| Precursor | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylhydrazine + enone | Methanol | HCl | 72 | |

| Acid chloride + alcohol | DCM | DMAP | 85 |

Basic: Which spectroscopic techniques are prioritized for structural characterization?

Answer:

A multi-technique approach is essential:

- X-ray Crystallography : Resolves stereochemistry and confirms dihydro-pyrazole ring conformation (e.g., displacement ellipsoids at 50% probability) .

- NMR :

- FTIR : Detects carboxylic acid O-H stretches (2500–3300 cm⁻¹) and C=O vibrations (1720–1750 cm⁻¹) .

Note : Discrepancies between calculated (DFT) and observed spectra may arise from solvent effects or crystal packing .

Advanced: How can molecular docking predict the biological activity of this compound?

Answer:

Molecular docking evaluates binding affinities to target proteins (e.g., enzymes or receptors):

Target Selection : Prioritize proteins with known pyrazole interactions (e.g., cyclooxygenase-2 or kinase inhibitors) .

Ligand Preparation : Optimize the compound’s 3D structure using DFT calculations (B3LYP/6-31G* basis set) .

Docking Software : AutoDock Vina or Schrödinger Suite for binding mode analysis .

Case Study : Pyrazole derivatives with nitro groups showed enhanced hydrophobic interactions in COX-2 active sites (docking scores: −9.2 to −10.5 kcal/mol) .

Advanced: How do the nitro and ethoxycarbonyl groups influence reactivity and bioactivity?

Answer:

- Nitro Group :

- Ethoxycarbonyl Group :

- Steric Effects : Hinders rotation, stabilizing specific conformations critical for receptor binding .

- Metabolic Stability : Ethyl esters resist hydrolysis better than methyl analogs in vitro (t₁/₂: >24 hours) .

Table 2 : Structure-Activity Relationships (SAR) for Analogous Compounds

| Substituent | LogP | MIC (µg/mL) | Docking Score (kcal/mol) |

|---|---|---|---|

| 4-Nitrophenyl | 3.2 | 8 | −10.5 |

| 4-Methoxyphenyl | 2.8 | 32 | −8.7 |

Advanced: How are contradictions in spectral or crystallographic data resolved?

Answer:

Contradictions often arise from polymorphic forms or solvent artifacts:

Polymorphism Screening : Recrystallize from multiple solvents (e.g., ethanol vs. acetone) to assess packing variations .

DFT Calculations : Compare experimental XRD data with computed bond lengths/angles (mean Δ(C-C) < 0.01 Å) .

Dynamic NMR : Resolve rotational barriers in ethoxy groups by variable-temperature ¹H NMR (ΔG‡ ≈ 60–70 kJ/mol) .

Example : A 0.05 Å discrepancy in C=O bond lengths between XRD and DFT was attributed to crystal lattice stress .

Basic: What purification strategies are effective for this compound?

Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for nitro-containing analogs .

- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals (≥98% by HPLC) .

- Acid-Base Extraction : Isolate the carboxylic acid by adjusting pH to 2–3, followed by filtration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.